molecular formula C15H8ClN3O2S B5648302 3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

Cat. No. B5648302
M. Wt: 329.8 g/mol
InChI Key: VSCAHUFEOQIMGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step chemical processes, often starting from simple precursors. For example, the synthesis of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones involves heating 2-hydrazino-6-methoxybenzothiazole with diethyl oxalate in the presence of pyridine. This is followed by treatment with phosphoryl chloride to afford the chloro derivative, which is then substituted by secondary cyclic amines to yield the corresponding 3-substituted derivatives (S. Vartale et al., 2008).

Molecular Structure Analysis

The molecular structure of benzyl derivatives of 1,2,4-Triazin-3,5(2H,4H)-dione, a related class, has been characterized using NMR, MS, IR spectroscopy, and single-crystal X-ray diffraction. These analyses revealed the detailed geometry of the molecules, including bond lengths and angles, providing insights into the molecular conformation and electronic structure (L. Hwang et al., 2017).

Chemical Reactions and Properties

The reactivity and chemical behavior of similar compounds are influenced by their heterocyclic cores. For instance, the cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles in an aqueous medium lead to benzothiazole-2-carboxylates, demonstrating the compounds' reactivity and potential for derivatization (Tejas M. Dhameliya et al., 2017).

properties

IUPAC Name

3-(4-chlorophenyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O2S/c16-9-5-7-10(8-6-9)18-13(20)17-14-19(15(18)21)11-3-1-2-4-12(11)22-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCAHUFEOQIMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

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